molecular formula C10H9FO2 B172884 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 127033-13-0

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B172884
M. Wt: 180.17 g/mol
InChI Key: RBJPSYZJIFLOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C10H9FO21. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”. However, there are studies on the synthesis of related compounds23.



Molecular Structure Analysis

The molecular structure of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” can be analyzed using computational methods such as density functional theory2. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”. However, related compounds have been used in the construction of organic solar cells2.



Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is 180.17 g/mol1. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.


Scientific Research Applications

  • Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Anti-inflammatory Activity

    • Field : Medicinal Chemistry
    • Application : Derivatives of 3,4-dihydronaphthalen-1 (2 H)-one (DHN), which is structurally similar to inden-1-one, have been investigated as novel modulators of allergic and inflammatory responses .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Anti-tumor Activity

    • Field : Medicinal Chemistry
    • Application : DHN derivatives with anti-tumor activities have been used as novel allergic and inflammatory responses modifiers .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Anti-HIV Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been reported to possess anti-HIV activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been reported to possess antioxidant activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been reported to possess antimicrobial activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antitubercular Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been reported to possess antitubercular activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antidiabetic Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been reported to possess antidiabetic activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antimalarial Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been reported to possess antimalarial activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Anticholinesterase Activities

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been reported to possess anticholinesterase activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

As “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is a research compound, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures. Unfortunately, I couldn’t find specific information on its safety and hazards.


Future Directions

The future directions for “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” could involve further research into its properties and potential applications. For example, related compounds have been used in the construction of organic solar cells2, suggesting potential applications in renewable energy technologies.


Please note that this analysis is based on the limited information available and may not be comprehensive. Further research may be needed to fully understand the properties and potential applications of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”.


properties

IUPAC Name

4-fluoro-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJPSYZJIFLOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)F)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562554
Record name 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

CAS RN

127033-13-0
Record name 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, to 300 g powdered potassium carbonate in 1.5 1 of acetone is added 121 g II under stirring, followed by 83 ml of dimethyl sulphate. After heating to reflux for 2 hrs, the solvent is distilled off, water is added and the mixture refluxed for a further hour. Extraction with methylene chloride and evaporation gives 125 g of crude III, which is purified by crystallization from EtOAc, m.p. 118°-120°.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Name

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